molecular formula C10H9N3O2 B3027943 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid CAS No. 1439899-05-4

1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid

Cat. No. B3027943
CAS RN: 1439899-05-4
M. Wt: 203.20
InChI Key: RAVXGLOWJOKQHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It may also include spectroscopic properties such as UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

2. Coordination Polymers

Alkaline Earth Metal Coordination Polymers : This research designed two new imidazole-based dicarboxylate ligands containing pyridinylmethyl groups. These were used with alkaline earth metal ions to construct a series of coordination polymers. Their structures exhibit 2D and 3D frameworks with varying topologies and show diverse coordination abilities, suggesting their potential in fabricating new coordination polymers (Cai et al., 2017).

3. Synthesis of Imidazo Pyridine Carboxylic Acids

Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids : This paper reports a novel method for synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids, highlighting an efficient approach with high yields through haloform cleavage (Tverdiy et al., 2016).

4. Luminescent Properties and Crystal Structures

Synthesis, Properties, and X-ray Crystal Structures of Ag(I) Complexes : Research on Ag(I) complexes involving 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid revealed interesting structural features like C–H···Ag hydrogen bonding interactions and weak Ag···C interactions. These complexes exhibit significant fluorescent emissions, highlighting their potential in luminescence applications (Zheng et al., 2014).

5. Coordination Polymers for Sensing Applications

Cd(II)-Frameworks for Sensing : Two Cd(II)-organic frameworks were synthesized, displaying unique structures suitable for sensing applications like detecting levofloxacin, benzaldehyde, and Fe3+ ions. Their luminescent sensing mechanisms were explored, showing their efficacy as multi-responsive probes (Su, Fu, & Cui, 2021).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to a specific protein, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and storing the compound .

properties

IUPAC Name

1-(pyridin-2-ylmethyl)imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-12-5-6-13(9)7-8-3-1-2-4-11-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVXGLOWJOKQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001209314
Record name 1H-Imidazole-2-carboxylic acid, 1-(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid

CAS RN

1439899-05-4
Record name 1H-Imidazole-2-carboxylic acid, 1-(2-pyridinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-carboxylic acid, 1-(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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